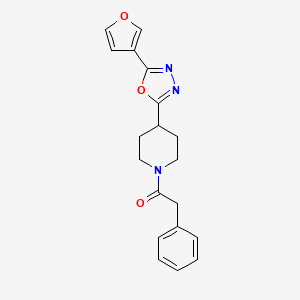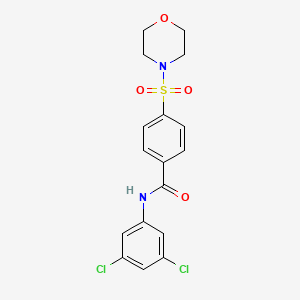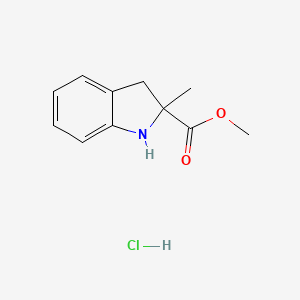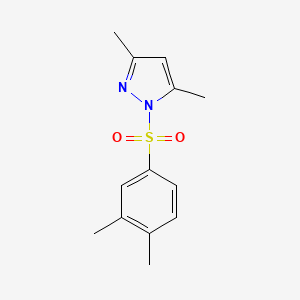![molecular formula C14H9BrFN3O B2650406 3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide CAS No. 1808438-26-7](/img/structure/B2650406.png)
3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. This compound belongs to the family of pyridine derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide involves the inhibition of specific enzymes. For example, it has been found to inhibit JAK2 by binding to its ATP-binding site. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. Similarly, it inhibits FLT3 by binding to its kinase domain, which leads to the inhibition of downstream signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects
3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide has been found to exhibit various biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by inhibiting specific enzymes. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to exhibit immunomodulatory effects by regulating the function of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a valuable tool for studying the function of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity. Careful consideration should be taken when handling this compound to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for the study of 3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide. One direction is the development of drugs targeting specific enzymes that are inhibited by this compound. Another direction is the study of its potential applications in the treatment of various diseases such as cancer and inflammatory disorders. Additionally, further research is needed to understand the potential toxicity of this compound and to develop safe handling protocols for researchers.
Métodos De Síntesis
The synthesis of 3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide involves the reaction of 2-cyanomethyl-3-bromopyridine with 2-fluorobenzylamine in the presence of a base. The resulting product is then treated with an acid to obtain the final compound. This method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit potent inhibitory activity against various enzymes such as JAK2, FLT3, and BTK. This makes it a promising candidate for the development of drugs targeting these enzymes.
Propiedades
IUPAC Name |
3-bromo-N-[cyano-(2-fluorophenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3O/c15-10-5-3-7-18-13(10)14(20)19-12(8-17)9-4-1-2-6-11(9)16/h1-7,12H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEPSXCMDNTHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C2=C(C=CC=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2650328.png)



![4-(Dimethylsulfamoyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2650334.png)
![4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2650335.png)
![8-((2-Fluorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650337.png)
![(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2650340.png)


